

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Fluvoxamine

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Compound of Interest

Compound Name: *Fluopipamine*

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This technical guide provides a comprehensive overview of the core pharmacokinetic and metabolic properties of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The information is collated from various scientific studies to support research and development activities.

Pharmacokinetic Profile

Fluvoxamine's journey through the body is characterized by efficient absorption, extensive metabolism, and a pharmacokinetic profile that can be influenced by patient-specific factors.

Absorption and Distribution:

Following oral administration, fluvoxamine is almost completely absorbed from the gastrointestinal tract.^{[1][2]} The presence of food does not significantly affect the extent of absorption.^{[1][2]} Despite its near-complete absorption, the oral bioavailability of fluvoxamine is approximately 50% due to significant first-pass metabolism in the liver.^{[1][2]}

Peak plasma concentrations (C_{max}) are typically reached within 2 to 8 hours for capsules and film-coated tablets, and 4 to 12 hours for enteric-coated tablets.^{[3][4]} Steady-state plasma concentrations are generally achieved within 5 to 10 days of initiating therapy.^{[1][2]} Notably, steady-state concentrations are often 30% to 50% higher than what would be predicted from

single-dose data, suggesting non-linear pharmacokinetics.[\[1\]](#)[\[2\]](#)[\[4\]](#) This non-linearity means that plasma concentrations can increase disproportionately with higher doses.[\[1\]](#)[\[2\]](#) The plasma protein binding of fluvoxamine is approximately 77%, which is considered low compared to other SSRIs.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 1: Key Pharmacokinetic Parameters of Fluvoxamine

Parameter	Value	Reference
Bioavailability	~50%	[1] [2]
Time to Peak Plasma Concentration (T _{max})	2-8 hours (capsules/film-coated tablets)	[3] [4]
	4-12 hours (enteric-coated tablets)	[3] [4]
Time to Steady State	5-10 days	[1] [2] [4]
Plasma Protein Binding	~77%	[1] [2] [4]
Elimination Half-Life (t _½)	~15-20 hours (single dose)	[3] [4]
Prolonged by 30-50% at steady-state		[1] [2]

Metabolism and Excretion:

Fluvoxamine undergoes extensive metabolism, primarily in the liver through oxidative pathways.[\[1\]](#)[\[2\]](#) At least eleven different metabolites have been identified in human urine, none of which are known to have significant pharmacological activity.[\[3\]](#)[\[4\]](#)[\[5\]](#) The major metabolic pathway involves oxidative demethylation of the methoxy group by the cytochrome P450 enzyme CYP2D6, forming a fluvoxaminoalcohol intermediate.[\[5\]](#) This intermediate is then further oxidized by alcohol dehydrogenase to form the main metabolite, fluvoxamine acid.[\[5\]](#) Another significant metabolic route, accounting for 20-40% of urinary metabolites, involves the substitution or removal of the amino group, a process mediated by CYP1A2.[\[5\]](#)

The specific cytochrome P450 isoenzymes involved in fluvoxamine metabolism are key to understanding its drug-drug interaction profile. While CYP2D6 and CYP1A2 are major players,

fluvoxamine itself is a potent inhibitor of CYP1A2 and CYP2C19, and to a lesser extent, CYP3A4 and CYP2D6.^{[1][2]} This inhibitory action can lead to clinically significant drug interactions by impairing the metabolism of co-administered drugs.^{[1][2][4]}

Excretion of fluvoxamine and its metabolites occurs predominantly through the urine, with less than 4% of the parent drug being excreted unchanged.^[5] The elimination of fluvoxamine follows a biphasic pattern, with a mean terminal half-life of about 15 to 20 hours after a single dose, which is prolonged at steady state.^{[3][4]}

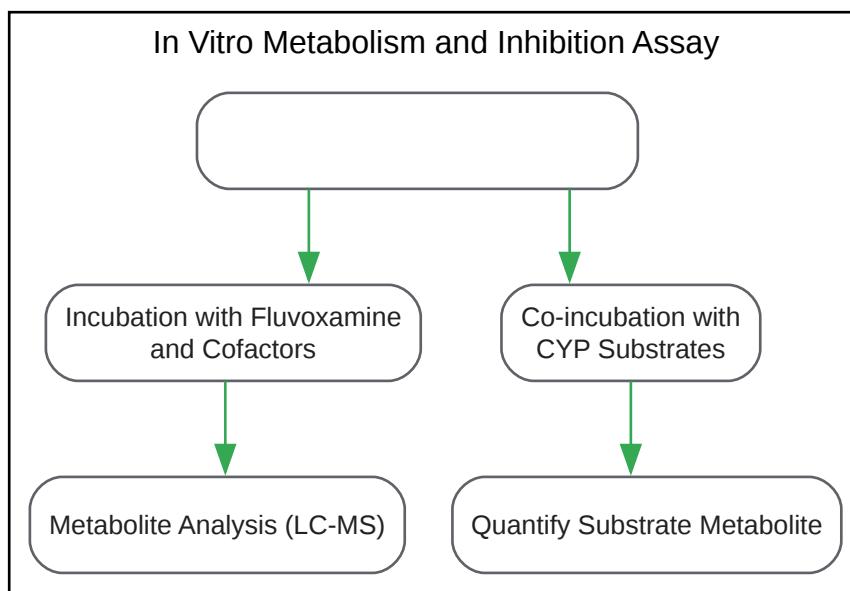
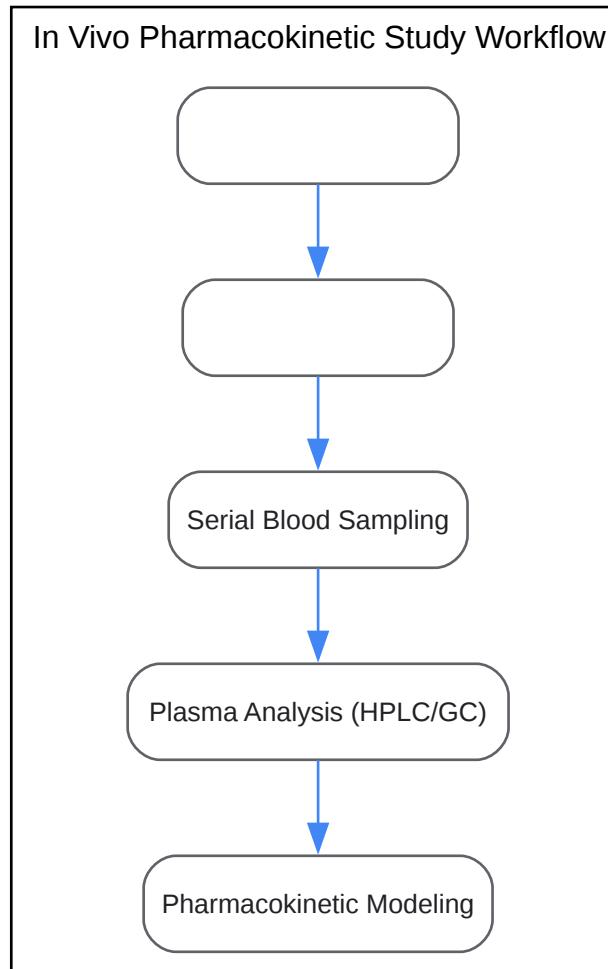
Experimental Protocols

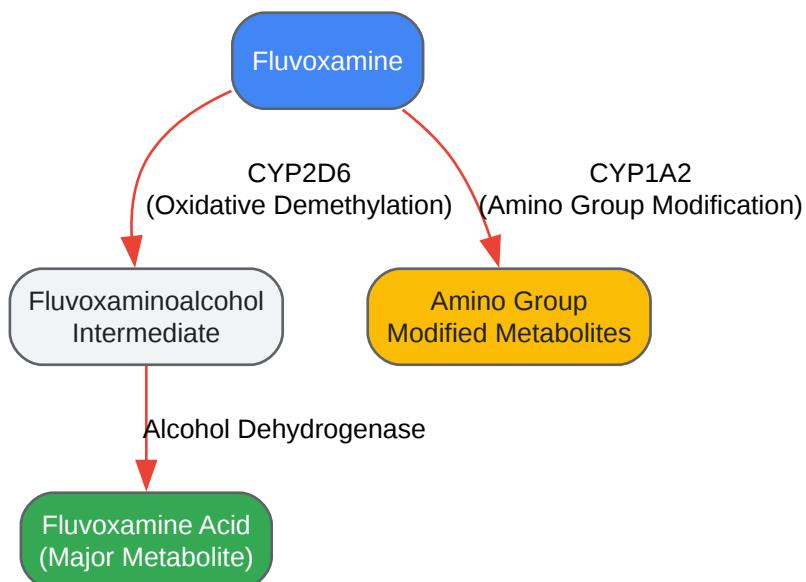
The following section outlines the general methodologies employed in the pharmacokinetic and metabolic studies of fluvoxamine.

Pharmacokinetic Studies in Humans:

A typical in vivo pharmacokinetic study to determine parameters like bioavailability, Tmax, Cmax, and half-life involves the following steps:

- Subject Recruitment: Healthy volunteers or specific patient populations are enrolled.
- Drug Administration: A single oral dose of fluvoxamine is administered.
- Serial Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
- Plasma Analysis: Plasma is separated from the blood samples, and the concentration of fluvoxamine is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).^[6]
- Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to calculate the key parameters.



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